N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide
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Overview
Description
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce cancer cell death. It also has anti-inflammatory effects and can reduce inflammation in the body. Additionally, this compound has been shown to have antifungal and antibacterial effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes and pathways. This allows for precise targeting of cancer cells, inflammation, and microbial growth. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and subjects involved in the experiments.
Future Directions
There are various future directions for the study of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent and to develop more effective cancer treatments based on this compound. Another direction is to study its potential use as an anti-inflammatory agent and to develop treatments for inflammatory diseases. Additionally, further research is needed to explore the potential use of this compound as an antifungal and antibacterial agent.
Synthesis Methods
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is synthesized using a specific method that involves the reaction of 2-(phenoxymethyl)furan-3-carboxylic acid with thionyl chloride and then with hydrazine hydrate. The resulting compound is then reacted with 2-oxopropanal to produce the final product. The synthesis method is precise and yields a high-quality product.
Scientific Research Applications
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide has various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit cancer cell growth. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-(phenoxymethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)13-7-8-23-14(13)10-24-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPBHCDITMSKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide |
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